molecular formula C22H32O6 B14249874 Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate CAS No. 496955-72-7

Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate

Cat. No.: B14249874
CAS No.: 496955-72-7
M. Wt: 392.5 g/mol
InChI Key: BMSHQWPBXNUJRJ-UHFFFAOYSA-N
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Description

Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate: is a chemical compound known for its unique structure and potential applications in various fields. This compound features two cyclohexyl groups each substituted with a prop-2-en-1-yloxy group, and these are linked by a but-2-enedioate moiety. The presence of both cyclohexyl and alkenyl groups in its structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate typically involves the esterification of but-2-enedioic acid with 2-[(prop-2-en-1-yl)oxy]cyclohexanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The alkenyl groups in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The alkenyl groups can participate in substitution reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism by which Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate exerts its effects depends on its application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The alkenyl groups can participate in reactions with biological molecules, potentially leading to the formation of reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in that it contains ester groups and a cyclic structure.

    2-(1-Cyclohexenyl)cyclohexanone: Shares the cyclohexyl moiety but differs in functional groups.

Uniqueness

Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate is unique due to the presence of both alkenyl and cyclohexyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a variety of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

496955-72-7

Molecular Formula

C22H32O6

Molecular Weight

392.5 g/mol

IUPAC Name

bis(2-prop-2-enoxycyclohexyl) but-2-enedioate

InChI

InChI=1S/C22H32O6/c1-3-15-25-17-9-5-7-11-19(17)27-21(23)13-14-22(24)28-20-12-8-6-10-18(20)26-16-4-2/h3-4,13-14,17-20H,1-2,5-12,15-16H2

InChI Key

BMSHQWPBXNUJRJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1CCCCC1OC(=O)C=CC(=O)OC2CCCCC2OCC=C

Origin of Product

United States

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